2-(3-Chlorophenoxy)-5-fluorobenzaldehyde
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Overview
Description
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chlorophenoxy group and a fluorine atom attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde typically involves the reaction of 3-chlorophenol with 5-fluoro-2-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(3-Chlorophenoxy)-5-fluorobenzoic acid.
Reduction: 2-(3-Chlorophenoxy)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to inhibition or modification of enzyme activity. The presence of the chlorophenoxy and fluorine groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A chiral phenoxy acid herbicide.
4-(2,4-Dichlorophenoxy)butyrate: Another herbicide with similar structural features.
Uniqueness
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde is unique due to the combination of the chlorophenoxy and fluorine groups attached to the benzaldehyde moiety. This structural arrangement can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-5-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-2-1-3-12(7-10)17-13-5-4-11(15)6-9(13)8-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZWVFVZWRGZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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